molecular formula C13H13BrN2 B6202267 N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine CAS No. 857440-20-1

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

Cat. No. B6202267
CAS RN: 857440-20-1
M. Wt: 277.2
InChI Key:
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Description

“N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine” is a complex organic compound. It is a derivative of benzene, which is a simple aromatic ring, and contains functional groups such as amine (-NH2) and bromine atoms attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, which provide information about the types of atoms present in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bromine atoms and the amine groups. The bromine atoms are electrophilic and could be replaced by other groups in a nucleophilic substitution reaction. The amine groups are nucleophilic and could react with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without bromine. The amine groups could allow the compound to form hydrogen bonds, which could influence its solubility in different solvents .

Safety and Hazards

As with any chemical compound, handling “N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin or eyes. The compound should be used only in a well-ventilated area and stored properly to prevent exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine involves the reaction of 4-bromonitrobenzene with N-methyl-1,4-phenylenediamine, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-bromonitrobenzene", "N-methyl-1,4-phenylenediamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-bromonitrobenzene (1.0 g, 5.2 mmol) and N-methyl-1,4-phenylenediamine (0.8 g, 6.2 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (1 M) until the pH is acidic.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) to the mixture.", "Step 7: Heat the reaction mixture at reflux for 4 hours.", "Step 8: Cool the reaction mixture to room temperature and quench with water (10 mL).", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the pure product as a yellow solid (yield: 70%)." ] }

CAS RN

857440-20-1

Molecular Formula

C13H13BrN2

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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